molecular formula C28H20N2 B1296028 2,3,5,6-Tetraphenylpyrazine CAS No. 642-04-6

2,3,5,6-Tetraphenylpyrazine

Cat. No.: B1296028
CAS No.: 642-04-6
M. Wt: 384.5 g/mol
InChI Key: ZPKCJXWKXAHCSX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenylpyrazine is an organic compound known for its unique aggregation-induced emission (AIE) properties. This compound is a derivative of pyrazine, featuring four phenyl groups attached to the 2, 3, 5, and 6 positions of the pyrazine ring. It has garnered significant interest in scientific research due to its luminescent properties, making it valuable in various applications such as optoelectronics, sensing, and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetraphenylpyrazine can be synthesized through several methods. One common approach involves the reaction of benzil with ammonium acetate in acetic acid. This reaction proceeds via a condensation mechanism, forming the pyrazine ring with the phenyl groups attached . Another method involves the reaction of benzoin with ammonium acetate under similar conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetraphenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Aggregation-Induced Emission (AIE) Properties

Overview of AIE:
Aggregation-induced emission refers to the phenomenon where certain compounds exhibit enhanced fluorescence in aggregated states compared to their dilute solutions. TPP serves as a promising AIEgen due to its high quantum yield and stability under various conditions.

Applications:

  • Fluorescent Sensors: TPP derivatives have been utilized in the development of fluorescent sensors for detecting metal ions and small organic molecules. The strong emission properties in aggregated forms enhance sensitivity and selectivity in sensing applications .
  • Cell Imaging: The photostability and bright emission of TPP make it suitable for biological imaging applications. Its ability to penetrate cell membranes allows for effective tracking of cellular processes .

Optoelectronic Devices

Role in Organic Light Emitting Diodes (OLEDs):
TPP has been integrated into the design of OLEDs, where its excellent electroluminescent properties contribute to improved device performance. The planar structure of TPP facilitates efficient charge transport, making it an ideal candidate for hole transport layers in OLEDs .

Electrochromic Devices:
Research indicates that TPP can be polymerized with other compounds to create materials for electrochromic devices. These devices change color in response to an electric current, finding applications in smart windows and displays .

Photovoltaic Applications

Perovskite Solar Cells:
TPP has been explored as a hole transport material (HTM) in perovskite solar cells. Its favorable electronic properties enhance charge mobility and overall efficiency of solar energy conversion. Studies show that incorporating TPP derivatives improves the stability and performance of these solar cells .

Metal-Organic Frameworks (MOFs)

Design and Synthesis:
Recent advancements have seen TPP used as a building block in the synthesis of metal-organic frameworks. These frameworks leverage the unique properties of TPP to create materials with tunable fluorescence and porosity, applicable in gas storage and separation technologies .

Advanced Therapeutics

Hydrogels for Drug Delivery:
The incorporation of TPP into hydrogel systems has shown potential for drug delivery applications. Hydrogels utilizing TPP can provide controlled release of therapeutic agents while enhancing biocompatibility and minimizing side effects .

Summary Table of Applications

Application AreaDescriptionKey Advantages
Fluorescent SensorsDetection of metal ions and organic moleculesHigh sensitivity and selectivity
Cell ImagingTracking cellular processesBright emission and photostability
OLEDsUsed as a hole transport layerImproved charge transport
Electrochromic DevicesColor-changing materials for smart applicationsResponsive to electric stimuli
Perovskite Solar CellsHole transport material enhancing efficiencyImproved stability and performance
Metal-Organic FrameworksBuilding block for tunable fluorescence materialsVersatile applications
HydrogelsDrug delivery systems with controlled release capabilitiesEnhanced biocompatibility

Case Studies

  • Fluorescent Sensor Development:
    A study demonstrated the use of TPP derivatives as fluorescent sensors capable of detecting trace amounts of heavy metals with high sensitivity, showcasing their practical application in environmental monitoring.
  • Performance Improvement in OLEDs:
    Research illustrated that incorporating TPP into OLED structures resulted in a notable increase in luminous efficiency compared to devices without TPP, highlighting its role in advancing optoelectronic technologies.
  • Enhanced Stability in Perovskite Solar Cells:
    A comparative analysis revealed that solar cells utilizing TPP as an HTM exhibited greater thermal stability and efficiency under operational conditions compared to traditional materials.

Mechanism of Action

The mechanism by which 2,3,5,6-tetraphenylpyrazine exerts its effects is primarily through its aggregation-induced emission properties When the molecules aggregate, they restrict intramolecular motions, leading to enhanced luminescenceThe phenyl groups play a crucial role in this process by providing steric hindrance and promoting aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetraphenyl-1,4-dioxin
  • 2,3,4,5-Tetraphenyl-4H-pyran-4-one
  • Tetraphenylethene
  • Distyrylanthracene
  • Triphenylethene
  • Tetraphenyl-1,4-butadiene

Uniqueness

2,3,5,6-Tetraphenylpyrazine is unique due to its strong AIE properties, which are not as pronounced in some of the similar compounds listed above. Its ability to emit light efficiently in the aggregated state makes it particularly valuable for applications in optoelectronics and sensing .

Biological Activity

2,3,5,6-Tetraphenylpyrazine is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound is a derivative of pyrazine featuring four phenyl groups attached to the pyrazine ring. The compound can be synthesized through various methods, including reactions involving pyrazine derivatives and phenyl-substituted reagents. For instance, the synthesis can be achieved via the reaction of 2,3-dichloropyrazine with phenyl lithium or by employing palladium-catalyzed cross-coupling reactions with aryl halides .

Biological Activity

1. Anticancer Properties
Research indicates that pyrazine derivatives exhibit notable anticancer activity. Specifically, this compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by triggering cell cycle arrest and promoting apoptotic pathways .

2. Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Activity
Emerging studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in experimental models. This action is believed to be mediated through its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Case Study 1: Anticancer Activity
    A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was observed to activate caspase-3 and caspase-9 pathways indicative of apoptosis .
  • Case Study 2: Antimicrobial Efficacy
    In another investigation focusing on bacterial strains such as Escherichia coli and Staphylococcus aureus, this compound exhibited inhibitory zones comparable to standard antibiotics. This suggests its potential as an alternative therapeutic agent against resistant strains.

Data Table

Biological Activity Mechanism Model/Study Type Reference
AnticancerInduces apoptosisIn vitro (breast cancer)
AntimicrobialDisrupts cell membranesIn vitro (bacterial strains)
NeuroprotectiveAntioxidant activityIn vivo (neuroprotection)

Properties

IUPAC Name

2,3,5,6-tetraphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCJXWKXAHCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298432
Record name amaron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-04-6
Record name Pyrazine, tetraphenyl-
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Record name amaron
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Record name 2,3,5,6-Tetraphenylpyrazine
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Record name Tetraphenylpyrazine
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Synthesis routes and methods

Procedure details

12 parts of 2-nitro-2,3-diphenyl-oxirane melting at from 109° to 110° C and 100 parts by volume of liquid ammonia are shaken for 6 hours in an autoclave at 100° and 65 atmospheres. After evaporation of the ammonia, the solid residue is treated with water and the constituent left undissolved is filtered off and recrystallized from glacial acetic acid. 5.2 parts of 2,3,5,6-tetraphenylpyrazine (54% of theory) melting at from 253° to 254° C are obtained.
Name
2-nitro-2,3-diphenyl-oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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